

An In-depth Technical Guide to Bicyclo[2.2.2]oct-2-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bicyclo[2.2.2]oct-2-ene*

Cat. No.: *B1211378*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bicyclo[2.2.2]oct-2-ene**, a bicyclic olefin of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identifiers, physicochemical properties, spectral data, and a representative synthetic protocol.

Chemical Identifiers and Nomenclature

Bicyclo[2.2.2]oct-2-ene is a hydrocarbon with a bridged bicyclic structure. Its systematic naming and various identifiers are crucial for accurate database searching and chemical inventory management.

Identifier Type	Data	Reference
CAS Number	931-64-6	[1] [2]
Molecular Formula	C ₈ H ₁₂	[1] [2]
Molecular Weight	108.18 g/mol	[1]
IUPAC Name	Bicyclo[2.2.2]oct-2-ene	[1]
InChI	InChI=1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2	[1] [2]
InChIKey	VIQRCOQXIHFJND-UHFFFAOYSA-N	[1] [2]
SMILES	C1CC2CCC1C=C2	[1]
Synonyms	Bicyclo[2.2.2]octene, 2,2,2- Bicyclooctene-2, 3,6- Endoethylenecyclohexene	[2]

Physicochemical Properties

The physical and chemical properties of **Bicyclo[2.2.2]oct-2-ene** are essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference
Density	0.93 g/cm ³	[3]
Boiling Point	138.3 °C at 760 mmHg	[3]
Flash Point	19.4 °C	[4]
Vapor Pressure	7.63 mmHg at 25 °C	[4]
Refractive Index	1.48	[4]
Melting Point	169-170 °C (for the saturated analog Bicyclo[2.2.2]octane)	[4]

Spectroscopic Data

Spectroscopic data are fundamental for the structural elucidation and purity assessment of **Bicyclo[2.2.2]oct-2-ene**.

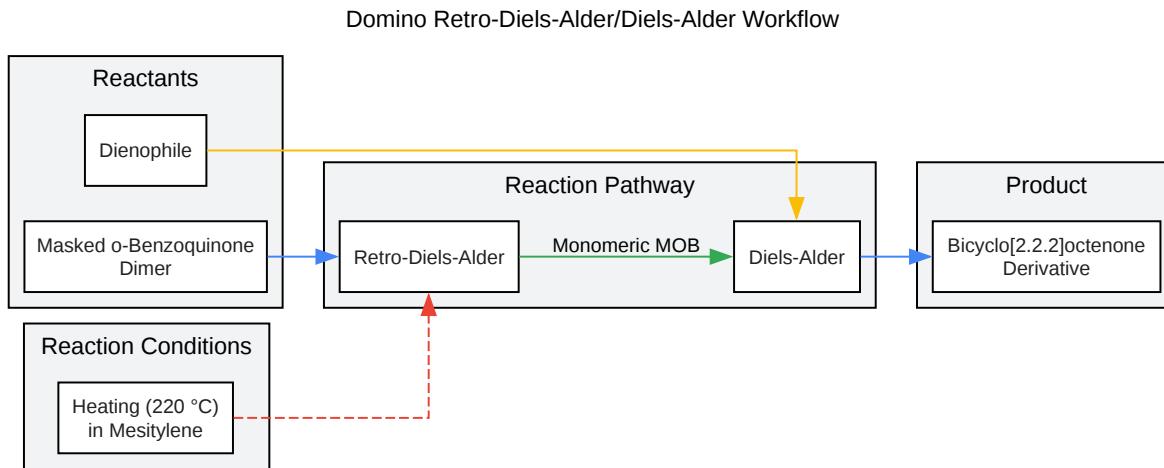
Spectroscopic Data	Key Features
¹ H NMR	The ¹ H NMR spectrum of Bicyclo[2.2.2]oct-2-ene is characterized by distinct signals for the olefinic, bridgehead, and bridge protons. The olefinic protons typically appear as a multiplet around 6.25 ppm. The bridgehead protons resonate around 2.48 ppm, while the methylene bridge protons show multiplets at approximately 1.50 and 1.23 ppm.[5]
¹³ C NMR	The ¹³ C NMR spectrum provides key information about the carbon framework. The olefinic carbons are observed in the downfield region, while the saturated carbons of the bicyclic system appear in the upfield region.
Infrared (IR) Spectroscopy	The IR spectrum of Bicyclo[2.2.2]oct-2-ene displays characteristic absorption bands. Key peaks include those for C-H stretching of the alkene and alkane moieties, and the C=C stretching of the double bond. The gas-phase IR spectrum is available in the NIST Chemistry WebBook.[6]
Mass Spectrometry (MS)	Under electron ionization (EI), the mass spectrum of Bicyclo[2.2.2]oct-2-ene shows a molecular ion peak (M ⁺) at m/z 108. A prominent fragmentation pattern involves a retro-Diels-Alder reaction, leading to the loss of ethene and the formation of a cyclohexadiene radical cation.[2][7]

Experimental Protocols: Synthesis of the Bicyclo[2.2.2]octene Core

The Bicyclo[2.2.2]octene framework is most commonly synthesized via a [4+2] cycloaddition, known as the Diels-Alder reaction. The following is a representative protocol for the synthesis of a Bicyclo[2.2.2]octenone derivative, which is a common precursor to various functionalized Bicyclo[2.2.2]octenes.

Reaction: Domino Retro-Diels-Alder/Diels-Alder Reaction for the Synthesis of a Bicyclo[2.2.2]octenone Derivative.

Materials:


- Masked o-benzoquinone (MOB) dimer
- Dienophile (e.g., methyl acrylate)
- Dry mesitylene

Procedure:

- A solution of the masked o-benzoquinone dimer (1.0 equivalent) and the desired dienophile (2.0-5.0 equivalents) in dry mesitylene is prepared in a sealed tube.
- The reaction mixture is heated to 220 °C.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes, to afford the desired bicyclo[2.2.2]octenone derivative.[\[8\]](#)

Visualized Workflow and Pathways

To illustrate the synthetic strategy, a diagram of the domino retro-Diels-Alder/Diels-Alder reaction workflow is provided below.

[Click to download full resolution via product page](#)

Caption: Domino Retro-Diels-Alder/Diels-Alder Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bicyclo(2.2.2)oct-2-ene | C8H12 | CID 13608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo[2.2.2]oct-2-ene [webbook.nist.gov]
- 3. bicyclo[2.2.2]oct-2-ene | CAS#:931-64-6 | Chemsoc [chemsoc.com]
- 4. guidechem.com [guidechem.com]
- 5. 2,2,2-BICYCLO-2-OCTENE(931-64-6) 1H NMR [m.chemicalbook.com]
- 6. Bicyclo[2.2.2]oct-2-ene [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bicyclo[2.2.2]oct-2-ene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211378#bicyclo-2-2-2-oct-2-ene-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com